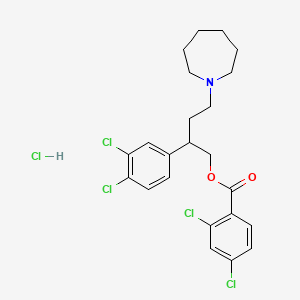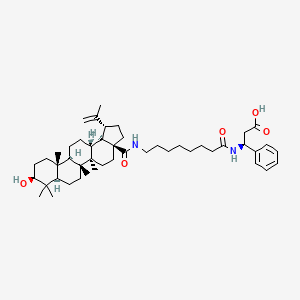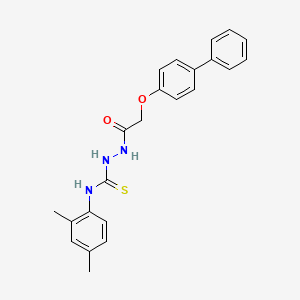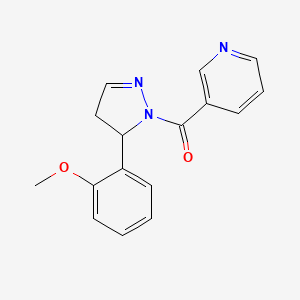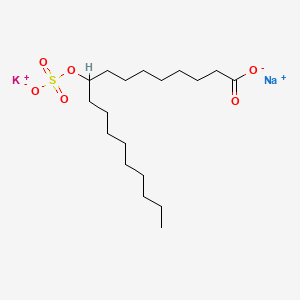
Methyl 6-(((5-chloro-2-hydroxyphenyl)(2-chlorophenyl)methylene)amino)-4-methylhexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-(((5-chloro-2-hydroxyphenyl)(2-chlorophenyl)methylene)amino)-4-methylhexanoate is a complex organic compound that features a combination of aromatic and aliphatic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(((5-chloro-2-hydroxyphenyl)(2-chlorophenyl)methylene)amino)-4-methylhexanoate typically involves a multi-step process. One common method includes the condensation of 5-chloro-2-hydroxybenzaldehyde with 2-chlorobenzaldehyde in the presence of a suitable amine, followed by esterification with methyl 4-methylhexanoate. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The final esterification step may involve the use of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production.
化学反応の分析
Types of Reactions
Methyl 6-(((5-chloro-2-hydroxyphenyl)(2-chlorophenyl)methylene)amino)-4-methylhexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol.
Substitution: The chloro substituents on the phenyl rings can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 6-(((5-chloro-2-hydroxyphenyl)(2-chlorophenyl)methylene)amino)-4-methylhexanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 6-(((5-chloro-2-hydroxyphenyl)(2-chlorophenyl)methylene)amino)-4-methylhexanoate involves its interaction with specific molecular targets. The chloro and hydroxy substituents on the phenyl rings may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subject to ongoing research.
類似化合物との比較
Similar Compounds
- Methyl 6-(((5-chloro-2-hydroxyphenyl)(2-fluorophenyl)methylene)amino)-4-methylhexanoate
- Methyl 6-(((5-chloro-2-hydroxyphenyl)(2-bromophenyl)methylene)amino)-4-methylhexanoate
Uniqueness
Methyl 6-(((5-chloro-2-hydroxyphenyl)(2-chlorophenyl)methylene)amino)-4-methylhexanoate is unique due to the presence of both chloro and hydroxy substituents on the phenyl rings, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents provides a distinct profile compared to similar compounds with different halogen substituents.
特性
CAS番号 |
104775-18-0 |
|---|---|
分子式 |
C21H23Cl2NO3 |
分子量 |
408.3 g/mol |
IUPAC名 |
methyl 6-[[(5-chloro-2-hydroxyphenyl)-(2-chlorophenyl)methylidene]amino]-4-methylhexanoate |
InChI |
InChI=1S/C21H23Cl2NO3/c1-14(7-10-20(26)27-2)11-12-24-21(16-5-3-4-6-18(16)23)17-13-15(22)8-9-19(17)25/h3-6,8-9,13-14,25H,7,10-12H2,1-2H3 |
InChIキー |
ZFMDOKKBYUBIOY-UHFFFAOYSA-N |
正規SMILES |
CC(CCC(=O)OC)CCN=C(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[4-(2-bromophenyl)phenyl]methoxymethyl]pyridine;oxalic acid](/img/structure/B12750610.png)
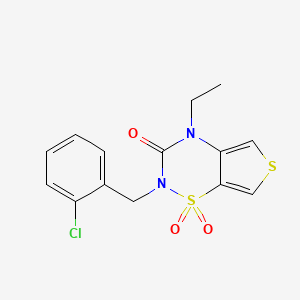
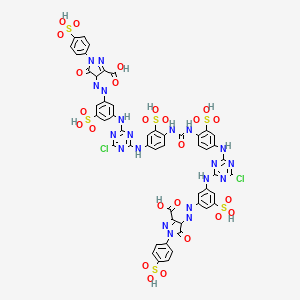
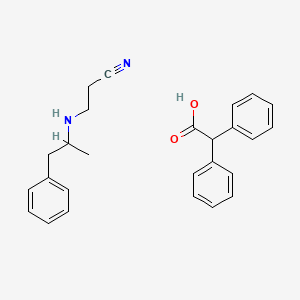
![methyl N-[2-[6-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]ethyl]carbamate](/img/structure/B12750623.png)
